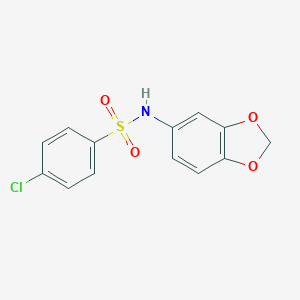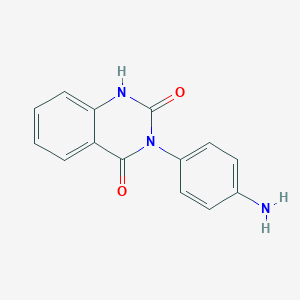![molecular formula C16H12BrN3OS2 B374245 12-(4-bromophenyl)-4,5-dimethyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one](/img/structure/B374245.png)
12-(4-bromophenyl)-4,5-dimethyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one is a heterocyclic compound that features a unique fusion of thieno, pyrimido, and thiadiazin rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through the cyclization of a suitable precursor, such as a substituted thiophene.
Introduction of the Pyrimido Ring: The pyrimido ring is introduced via a condensation reaction with a suitable amine and aldehyde or ketone.
Formation of the Thiadiazin Ring: The final step involves the cyclization to form the thiadiazin ring, often using sulfur-containing reagents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any nitro groups to amines.
Substitution: The bromine atom in the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines (if nitro groups are present).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one
- 2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. This can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C16H12BrN3OS2 |
|---|---|
Molekulargewicht |
406.3g/mol |
IUPAC-Name |
12-(4-bromophenyl)-4,5-dimethyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one |
InChI |
InChI=1S/C16H12BrN3OS2/c1-8-9(2)23-14-13(8)15(21)20-16(18-14)22-7-12(19-20)10-3-5-11(17)6-4-10/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
YTHRSUGXUDZQQM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)Br)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


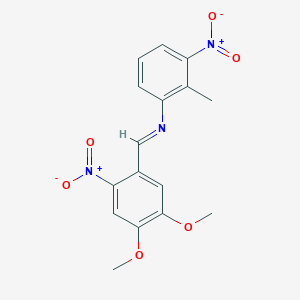
![2-{[(2-Fluoro-5-nitrophenyl)imino]methyl}phenol](/img/structure/B374165.png)
![4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B374168.png)
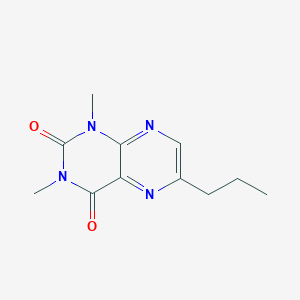
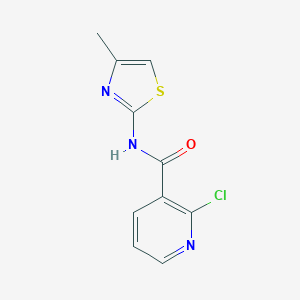
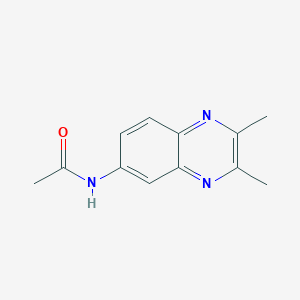
![2-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B374176.png)
![2-({[5-(3-Chlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B374177.png)
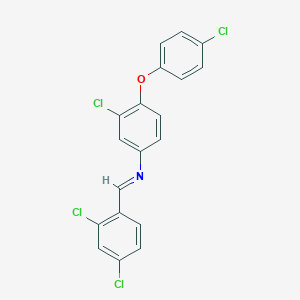
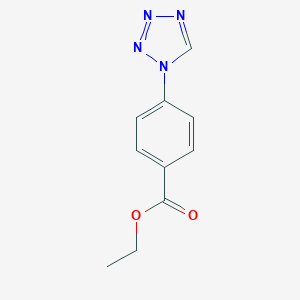
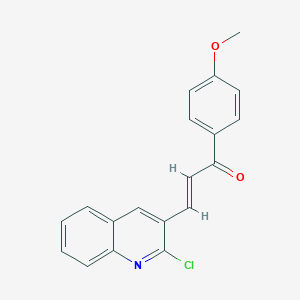
![Methyl 4-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B374183.png)
